molecular formula C6H11ClN4O2 B4615649 propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride

propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride

Cat. No.: B4615649
M. Wt: 206.63 g/mol
InChI Key: YPJQBEDTJQMKIK-UHFFFAOYSA-N
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Description

Propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride can be achieved through several methods. One common approach involves the cyclocondensation of amidoguanidines with appropriate carboxylic acid derivatives . Another method includes the thermal condensation of N-cyanoimidates with hydrazine . These reactions typically require specific conditions such as elevated temperatures and the presence of catalysts to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, room temperature or slightly elevated temperatures.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like acetonitrile or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new triazole derivatives with different functional groups.

Scientific Research Applications

Propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.ClH/c1-3(2)12-5(11)4-8-6(7)10-9-4;/h3H,1-2H3,(H3,7,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJQBEDTJQMKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=NC(=NN1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride
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propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride
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propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride
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propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride
Reactant of Route 5
propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride
Reactant of Route 6
propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride

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